molecular formula C14H18O3 B1219545 7-Ethoxy-6-methoxy-2,2-dimethylchromene CAS No. 65383-73-5

7-Ethoxy-6-methoxy-2,2-dimethylchromene

Cat. No. B1219545
Key on ui cas rn: 65383-73-5
M. Wt: 234.29 g/mol
InChI Key: RFJPSAYWKBGVAW-UHFFFAOYSA-N
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Patent
US04866089

Procedure details

In 80 ml of anhydrous tetrahydrofurane 5.0 g (20 millimoles) of 6-methoxy-7-methoxy-2,2-dimethyl-4-chromanone are dissolved whereupon 1.5 g of lithium aluminum hydride are added in small portions under stirring and the reaction mixture is heated to boiling for an hour. The reaction mixture is worked up according to Example 31. The product is purified by column chromatography. Thus 4.1 g of the desired compound are obtained in the form of a colorless oil, yield 88%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH3:25])[O:20][C:19]([CH3:27])([CH3:26])[CH2:18][C:17]2=O>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH2:25][CH3:2])[O:20][C:19]([CH3:27])([CH3:26])[CH:18]=[CH:17]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(CC(OC2=CC1OC)(C)C)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
WAIT
Type
WAIT
Details
to boiling for an hour
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(OC2=CC1OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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